molecular formula C20H18N4O3 B2471912 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034351-39-6

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2471912
CAS No.: 2034351-39-6
M. Wt: 362.389
InChI Key: WWIOQJIYYXOLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The pyrazole is connected via an ethyl chain to a fused 7-oxofuro[2,3-c]pyridine system. The furopyridine moiety, an oxygen-containing fused heterocycle, may contribute to electronic modulation and hydrogen-bonding interactions, influencing target affinity and metabolic stability.

Properties

IUPAC Name

5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIOQJIYYXOLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" generally involves multi-step processes, often starting with the construction of the core pyrazole ring, followed by the introduction of the furan and pyridine moieties. Typical reaction conditions may include:

  • Condensation reactions: : For the formation of the pyrazole ring, using reagents like hydrazine and 1,3-diketones.

  • Cyclization reactions: : To form the furan and pyridine rings, employing reagents such as phosphorous oxychloride and base catalysts.

Industrial Production Methods

On an industrial scale, production would focus on optimizing yield and purity through scalable reaction conditions. Continuous flow chemistry techniques and the use of high-efficiency catalysts can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction reactions might be employed to alter its electronic properties.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible on different positions of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Halides, amines, and alcohols under suitable acidic or basic conditions.

Major Products Formed

  • Oxidized derivatives with potential enhanced biological activities.

  • Reduced compounds with different physical properties.

  • Substituted products offering diverse functional group attachments.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C15H14N4O3
  • Molecular Weight : Approximately 286.30 g/mol

The unique structural features of this compound include a pyrazole ring fused with a furo[2,3-c]pyridine moiety, which contributes to its biological activity. The presence of a carboxamide functional group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide. Preliminary findings suggest significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)13.0

These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival . Further investigations into the mechanism of action revealed that it might induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. For instance, studies have demonstrated that it can downregulate TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced macrophages . This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents . Its structural complexity allows for interactions with multiple targets within microbial cells, potentially disrupting vital processes such as protein synthesis and cell wall integrity.

Mechanism of Action

Molecular Targets and Pathways

This compound's biological activity is often mediated through its interaction with specific enzymes or receptors, such as kinases or G-protein coupled receptors. The mechanism involves binding to the active site, altering the function or signal transduction pathways, which can result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on structural features and general trends in heterocyclic chemistry.

Core Heterocycle Comparison

Feature Target Compound Patent Compound (4-amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one)
Core Structure Furo[2,3-c]pyridine (oxygen-containing) Thieno[2,3-b]pyridine (sulfur-containing)
Electronic Effects Oxygen atom enhances polarity and H-bonding capacity Sulfur atom increases lipophilicity and π-electron delocalization
Metabolic Stability Likely moderate (oxidation susceptibility) Potentially higher (sulfur’s resistance to oxidative metabolism)

Substituent and Functional Group Analysis

Feature Target Compound Patent Compound
Key Substituents Pyrazole-carboxamide, ethyl linker Benzoimidazolyl-piperazine, amino group
Solubility Moderate (carboxamide enhances polarity) Higher (piperazine’s basicity improves aqueous solubility)
Target Binding Carboxamide may act as H-bond donor/acceptor Piperazine and amino groups facilitate ionic interactions

Physicochemical and Pharmacokinetic Properties (Inferred)

Parameter Target Compound Patent Compound
logP Moderate to high (due to phenyl group) Lower (piperazine increases polarity)
Synthetic Complexity Multi-step condensation (similar to [4+2] cyclocondensation in pyrimidine synthesis ) Likely multi-step (cyclization and functionalization)

Key Research Findings and Structural Implications

Furopyridine vs. Thienopyridine: The oxygen atom in the target compound’s furopyridine core may improve polar interactions with biological targets compared to the sulfur-containing thienopyridine in the patent compound. However, sulfur’s lipophilicity could enhance membrane permeability in the latter . Thienopyridine derivatives are often associated with enhanced metabolic stability due to sulfur’s resistance to oxidative enzymes, whereas furopyridines may undergo faster degradation .

Substituent Impact: The pyrazole-carboxamide group in the target compound provides hydrogen-bonding sites, which are critical for target engagement (e.g., kinase ATP-binding pockets). In contrast, the patent compound’s piperazine-benzoimidazole substituent likely improves solubility and bioavailability through ionic interactions .

Synthetic Considerations: Synthesis of the target compound may involve [4+2] cyclocondensation strategies similar to those used for pyrimidine derivatives (e.g., reaction of binucleophiles with electrophilic reagents) . However, the patent compound’s synthesis likely requires specialized cyclization steps for the thienopyridine-benzimidazole system .

Biological Activity

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a furo[2,3-c]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. However, comprehensive research specifically focusing on its biological activity remains limited.

Structural Characteristics

The molecular formula of this compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of approximately 362.39 g/mol. Its structure can be broken down into the following components:

ComponentDescription
Pyrazole RingA five-membered ring containing two nitrogen atoms, known for various biological activities.
Furo[2,3-c]pyridine MoietyA fused ring system that may enhance the compound's reactivity and biological interactions.
Amide Functional GroupContributes to the compound's solubility and potential interactions with biological targets.

Biological Activity Overview

Research suggests that compounds with similar structural motifs exhibit a spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have indicated that pyrazole-based compounds can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions .
  • Anticancer Properties : There is emerging evidence that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential biological activities:

  • Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against pathogens like E. coli and S. aureus. The results indicated that compounds with similar structures exhibited notable inhibition zones, suggesting potential antimicrobial activity for this compound .
  • Anti-inflammatory Studies : Research on pyrazole derivatives revealed their ability to inhibit TNF-α and IL-6 production in vitro, indicating anti-inflammatory properties that could be relevant for therapeutic applications .
  • Mechanism of Action : Although detailed mechanisms for this specific compound are not yet established, similar compounds have shown interactions with various biological pathways, suggesting that further studies could elucidate the action mechanisms of this compound .

Future Directions

Given the structural complexity and preliminary indications of bioactivity, future research should focus on:

  • In vitro and In vivo Studies : Comprehensive testing for antimicrobial, anti-inflammatory, and anticancer activities.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects.
  • Safety Profiling : Assessing the safety and toxicity profiles to establish therapeutic windows.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization should focus on solvent selection, reaction time, and catalyst efficiency. For example, dimethylformamide (DMF) is commonly used as a polar aprotic solvent in similar heterocyclic syntheses due to its ability to stabilize intermediates . Evidence from analogous pyrazole derivatives suggests that potassium carbonate (K₂CO₃) acts as a mild base to deprotonate thiol intermediates, facilitating nucleophilic substitution reactions . A stepwise approach is recommended:

Solvent Screening : Test DMF against alternatives like dichloromethane (DCM) or acetonitrile for yield and purity.

Catalyst Optimization : Compare K₂CO₃ with stronger bases (e.g., NaH) to assess reaction rate and side-product formation.

Temperature Control : Stirring at room temperature minimizes decomposition of sensitive intermediates, as seen in related oxadiazole-thiol coupling reactions .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer: Analytical techniques must be prioritized:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm) and monitor byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify purity ≥98% .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z for [M+H]⁺) to validate the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous compounds?

Methodological Answer: Discrepancies often arise from variations in reaction conditions or analytical methods. To address this:

Reproduce Key Steps : Replicate procedures from conflicting studies (e.g., cyclocondensation vs. direct alkylation) and compare yields under standardized conditions .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) that may skew yield calculations .

Statistical Validation : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent purity, moisture levels) impacting reproducibility .

Q. What computational strategies are suitable for predicting the compound’s bioactivity?

Methodological Answer: Leverage molecular docking and density functional theory (DFT):

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains), focusing on hydrogen bonding between the carboxamide group and active-site residues .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR Analysis : Compare with structurally related compounds (e.g., thiazolo[3,2-b]pyran derivatives) to identify critical pharmacophores .

Q. How can researchers design in vivo studies despite limited solubility data?

Methodological Answer: Address solubility challenges through formulation:

Co-solvent Systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for preclinical dosing .

Salt Formation : Screen hydrochloride or sodium salts to enhance aqueous solubility .

Pharmacokinetic Profiling : Use microsomal stability assays (e.g., rat liver microsomes) to predict metabolic clearance and guide dosing regimens .

Key Challenges and Recommendations

  • Stereochemical Complexity : The furopyridine moiety may introduce stereoisomers; use chiral HPLC or X-ray crystallography for resolution .
  • Biological Target Ambiguity : Prioritize proteome-wide binding assays (e.g., thermal shift assays) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.